molecular formula C23H21ClN2O4S B302876 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide

2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide

Cat. No. B302876
M. Wt: 456.9 g/mol
InChI Key: OZDNPKKMVGLVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide, also known as CPSP, is a drug compound that has been synthesized and studied for its potential use in scientific research. CPSP has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide involves the inhibition of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide has been found to inhibit the activation of NF-κB and MAPK pathways, which are involved in the regulation of inflammation and cell survival. 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide has also been found to inhibit the activation of the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide has been found to exhibit various biochemical and physiological effects in both in vitro and in vivo studies. 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide has also been found to reduce oxidative stress and increase antioxidant enzyme activity. In addition, 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide has several advantages as a drug candidate for scientific research. 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, which make it a promising drug candidate for the treatment of various diseases. 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide is also relatively easy to synthesize and can be obtained in high yield and purity. However, 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide also has some limitations for lab experiments. 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide has low solubility in water, which makes it difficult to administer in vivo. 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide also has poor bioavailability, which limits its effectiveness in vivo.

Future Directions

There are several future directions for further research on 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide. One possible direction is to investigate the potential use of 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide as a drug candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide has been found to exhibit neuroprotective properties in various in vitro and in vivo studies, which make it a promising drug candidate for the treatment of these diseases. Another possible direction is to investigate the potential use of 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide in combination with other drugs for the treatment of cancer. 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide has been found to enhance the anticancer activity of other drugs, such as cisplatin and doxorubicin, in various in vitro and in vivo studies.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide involves several steps, including the reaction of 4-chlorothiophenol with 3-methoxy-4-(phenoxyacetyl)aniline, followed by the reaction of the resulting product with N-(2-chloroacetyl)glycine. The final product is obtained by the reaction of the intermediate compound with ammonium carbonate. The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide has been optimized by various researchers to improve its yield and purity.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties in various in vitro and in vivo studies. 2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

Product Name

2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide

Molecular Formula

C23H21ClN2O4S

Molecular Weight

456.9 g/mol

IUPAC Name

N-[4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-2-methoxyphenyl]-2-phenoxyacetamide

InChI

InChI=1S/C23H21ClN2O4S/c1-29-21-13-17(25-23(28)15-31-19-10-7-16(24)8-11-19)9-12-20(21)26-22(27)14-30-18-5-3-2-4-6-18/h2-13H,14-15H2,1H3,(H,25,28)(H,26,27)

InChI Key

OZDNPKKMVGLVFK-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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